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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

Cat. No.: B044548 Get Quote

Application Note: Synthesis of 4-Hydroxy-6-
methylpyrimidine
Reference: Based on the procedure by H. M. Foster and H. R. Snyder in Organic Syntheses.

This application note provides a detailed protocol for the synthesis of 4-Hydroxy-6-
methylpyrimidine from ethyl acetoacetate. The synthesis is a two-step process involving the

initial formation of 2-Thio-6-methyluracil, followed by desulfurization to yield the final product.

This method is a reliable and well-documented procedure suitable for researchers in organic

synthesis and drug development.

Reaction Scheme
The overall reaction scheme is as follows:

Step 1: Synthesis of 2-Thio-6-methyluracil

Ethyl acetoacetate is condensed with thiourea in the presence of a strong base, sodium

methoxide, to form the intermediate 2-Thio-6-methyluracil.

Step 2: Synthesis of 4-Hydroxy-6-methylpyrimidine

The intermediate, 2-Thio-6-methyluracil, is then subjected to desulfurization using Raney nickel

in an aqueous ammonia solution to yield 4-Hydroxy-6-methylpyrimidine.
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Experimental Protocols
Part A: Synthesis of 2-Thio-6-methyluracil
Materials:

Thiourea: 76 g (1 mole)

Ethyl acetoacetate (commercial grade): 130 g (1 mole)

Sodium methoxide (commercial grade): 120 g

Methanol: 900 ml

Activated carbon

Glacial acetic acid: 120 ml + 20 ml

Deionized water

Procedure:

In a 2-liter flask, combine 76 g of thiourea, 130 g of ethyl acetoacetate, 120 g of sodium

methoxide, and 900 ml of methanol.

Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to

dryness over approximately 8 hours in a fume hood.

Dissolve the resulting residue in 1 liter of hot water.

Add a few grams of activated carbon to the hot solution and filter.

Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil will precipitate

rapidly.

Collect the precipitated solid on a 4-inch Büchner funnel.

Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic

acid. Stir the slurry thoroughly to break up any lumps.
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Refrigerate the slurry to complete precipitation.

Collect the product on a 4-inch Büchner funnel and wash with approximately 200 ml of cold

water in four portions.

Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for

complete drying.

Part B: Synthesis of 4-Hydroxy-6-methylpyrimidine
Materials:

2-Thio-6-methyluracil (from Part A): 10 g (0.07 mole)

Distilled water: 200 ml + 30 ml + 150 ml

Concentrated aqueous ammonia: 20 ml

Raney nickel catalyst (wet paste): 45 g

Procedure:

In a 500-ml round-bottomed flask, prepare a hot solution of 10 g of 2-thio-6-methyluracil in

200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

To this hot solution, add 45 g of wet Raney nickel catalyst. Use about 30 ml of distilled water

to wash all the catalyst into the reaction flask.

Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

Allow the catalyst to settle, then decant the clear solution and filter it by gravity.

Wash the catalyst with two 75-ml portions of hot water.

Combine the filtrate and the washings.

Evaporate the combined solution to dryness on a steam bath.

Place the residue in an oven at 70°C to complete the drying process.
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The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm)

or by recrystallization from acetone, ethyl acetate, or ethanol.

Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-Hydroxy-6-
methylpyrimidine.

Parameter 2-Thio-6-methyluracil
4-Hydroxy-6-
methylpyrimidine

Yield (Crude) 98–119 g (69–84%) 7.0–7.2 g (90–93%)

Melting Point (Crude) Not specified 136–142°C

Melting Point (Purified) Not applicable 148–149°C

Purification Recovery Not applicable

Sublimation: 90–

95%Recrystallization

(Acetone): 80–

90%Recrystallization (Ethyl

Acetate): 70–

80%Recrystallization

(Ethanol): 60–70%

Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 4-Hydroxy-6-
methylpyrimidine.
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Workflow for the Synthesis of 4-Hydroxy-6-methylpyrimidine

Step 1: Synthesis of 2-Thio-6-methyluracil

Step 2: Synthesis of 4-Hydroxy-6-methylpyrimidine
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Caption: Workflow for the Synthesis of 4-Hydroxy-6-methylpyrimidine.
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To cite this document: BenchChem. [synthesis of 4-Hydroxy-6-methylpyrimidine from ethyl
acetoacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044548#synthesis-of-4-hydroxy-6-methylpyrimidine-
from-ethyl-acetoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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